N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide

Description

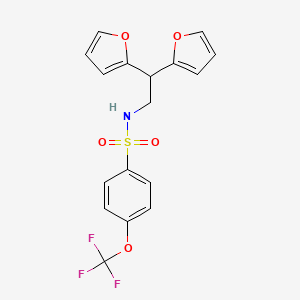

N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide is a sulfonamide derivative characterized by a 4-(trifluoromethoxy)benzenesulfonamide core and a 2,2-di(furan-2-yl)ethyl substituent on the nitrogen atom. Sulfonamides are pharmacologically significant, exhibiting antibacterial, anti-inflammatory, and antitumor activities . The di(furan-2-yl)ethyl moiety introduces steric bulk and aromaticity, which may influence solubility, bioavailability, and target binding compared to simpler analogs.

Properties

IUPAC Name |

N-[2,2-bis(furan-2-yl)ethyl]-4-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO5S/c18-17(19,20)26-12-5-7-13(8-6-12)27(22,23)21-11-14(15-3-1-9-24-15)16-4-2-10-25-16/h1-10,14,21H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTYQBMAPFYAVHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The compound features a sulfonamide group, which is known for its diverse biological activities. The structural formula can be represented as follows:

Key Structural Components:

- Furan moieties : Contribute to the compound's reactivity and interaction with biological targets.

- Trifluoromethoxy group : Enhances lipophilicity and may influence binding affinity to targets.

Antimicrobial Activity

Recent studies have indicated that sulfonamide derivatives exhibit significant antimicrobial properties. The presence of the furan and trifluoromethoxy groups in this compound may enhance its activity against various pathogens.

- Mechanism of Action : Sulfonamides typically inhibit bacterial dihydropteroate synthase, a key enzyme in folate synthesis. The trifluoromethoxy group may also contribute to increased binding affinity to bacterial enzymes.

Anticancer Potential

Research into the anticancer properties of similar compounds suggests that they may induce apoptosis in cancer cells through various pathways.

- Case Study : A study examining related sulfonamide compounds demonstrated cytotoxic effects on human cancer cell lines, with IC50 values indicating effective concentrations for inhibiting cell growth. The presence of electron-withdrawing groups like trifluoromethoxy often correlates with increased potency in such compounds.

Structure-Activity Relationship (SAR)

The structure-activity relationship of sulfonamides has been extensively studied. Modifications in the aromatic ring and substituents can significantly affect biological activity.

| Substituent | Activity Type | Effect |

|---|---|---|

| Trifluoromethoxy | Increased potency | Enhances lipophilicity and enzyme binding |

| Furan groups | Antimicrobial | Increases interaction with microbial targets |

In Vitro Studies

In vitro assays have shown that N-(2,2-di(furan-2-yl)ethyl)-4-(trifluoromethoxy)benzenesulfonamide exhibits potent activity against several bacterial strains. For instance, the minimum inhibitory concentration (MIC) was determined against Staphylococcus aureus and Escherichia coli, showing promising results comparable to established antibiotics.

In Vivo Studies

Animal model studies are essential for understanding the pharmacokinetics and therapeutic potential of this compound. Preliminary results suggest favorable absorption and distribution characteristics, with significant efficacy observed in tumor-bearing models.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Structural and Electronic Effects

- Substituent Bulk: The target compound’s di(furan) group imposes greater steric hindrance than analogs like ’s trifluoroethyl or ’s propylaminoethyl. This may reduce binding to compact active sites but improve selectivity for larger targets.

- Aromaticity vs.

- Electron-Withdrawing Groups : The trifluoromethoxy group is conserved across most analogs, stabilizing the sulfonamide’s acidic NH (pKa ~10) and influencing metabolic resistance .

Inferred Pharmacological Properties

- Bioavailability : The di(furan) group’s lipophilicity may reduce aqueous solubility compared to ’s trifluoroethyl or ’s amine-containing analog.

- Target Binding : Bulky substituents (e.g., ’s benzothiazole-thiophene) are associated with enzyme inhibition, suggesting the target compound could interact with similar targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.